

Technical Guide: 1,24-Dibromotetracosane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the commercial availability, synthesis, and key physicochemical properties of **1,24-Dibromotetracosane**, a long-chain α,ω -dibromoalkane. Due to its specialized nature, this compound is not readily available commercially and typically requires custom synthesis. This document outlines two viable synthetic pathways and expected analytical data to support researchers in its acquisition and characterization.

Commercial Availability

1,24-Dibromotetracosane is not a stock chemical available from major commercial suppliers. Its procurement necessitates custom synthesis. Several companies specialize in the custom synthesis of complex organic molecules and can be contracted to produce this compound. Researchers should inquire with these vendors for quotes and lead times.

Table 1: Custom Chemical Synthesis Service Providers



Company Name	Website	Specialization
Enamine	INVALID-LINK	Custom synthesis of a wide variety of organic compounds.
OTAVAchemicals	INVALID-LINK	Custom synthesis for biotech and pharmaceutical applications.
Taros Chemicals	INVALID-LINK	R&D chemistry challenges and custom synthesis.
Life Chemicals	INVALID-LINK	Custom organic synthesis for drug discovery and materials science.
Tocris Bioscience	INVALID-LINK	Custom synthesis of complex organic molecules.

Physicochemical and Analytical Data

The following table summarizes the expected physicochemical and analytical data for **1,24-Dibromotetracosane**. This data is extrapolated from known properties of similar long-chain α,ω -dibromoalkanes and theoretical calculations. Actual values may vary based on purity and experimental conditions.

Table 2: Expected Physicochemical and Analytical Properties of 1,24-Dibromotetracosane



Property	Expected Value	Notes
Molecular Formula	C24H48Br2	
Molecular Weight	512.44 g/mol	
Appearance	White to off-white solid	At room temperature.
Melting Point	> 70 °C	Expected to be a waxy solid with a relatively sharp melting point.
Boiling Point	> 400 °C (at 760 mmHg)	High boiling point due to the long alkyl chain and high molecular weight.
Solubility	Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, chloroform, dichloromethane).	Long alkyl chain imparts nonpolar character.
¹H NMR (CDCl₃)	δ ~3.40 (t, 4H, -CH ₂ Br), ~1.85 (quint, 4H, -CH ₂ CH ₂ Br), 1.42-1.25 (m, 40H, -(CH ₂) ₂₀ -)	The triplet at ~3.40 ppm is characteristic of protons on carbons adjacent to bromine.
¹³ C NMR (CDCl₃)	δ ~34 (-CH ₂ Br), ~33 (- CH ₂ CH ₂ Br), ~29.7-28.2 (- (CH ₂) ₂₀ -)	The signal for the carbon attached to bromine will be the most downfield.
Mass Spec (EI)	Molecular ion peaks at m/z 510, 512, 514 (1:2:1 ratio).	The isotopic pattern of two bromine atoms (⁷⁹ Br and ⁸¹ Br) results in this characteristic triplet.
FTIR (KBr pellet)	~2920 cm ⁻¹ (C-H stretch, alkane), ~2850 cm ⁻¹ (C-H stretch, alkane), ~1465 cm ⁻¹ (C-H bend, alkane), ~645 cm ⁻¹ (C-Br stretch)	Typical spectrum for a long- chain haloalkane.

Synthetic Protocols



Two primary synthetic routes are proposed for the preparation of **1,24-Dibromotetracosane**, both starting from the commercially available Tetracosanedioic acid.

Route 1: Bromination of 1,24-Tetracosanediol

This two-step synthesis involves the reduction of Tetracosanedioic acid to 1,24-Tetracosanediol, followed by bromination.

Experimental Protocol:

- Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
- Reagents:
 - Tetracosanedioic acid (1.0 eq)
 - Lithium aluminum hydride (LAH) (4.0 eg)
 - Anhydrous tetrahydrofuran (THF)
- Procedure: a. Suspend LAH in anhydrous THF in the reaction flask and cool to 0 °C in an ice bath. b. Dissolve Tetracosanedioic acid in a minimal amount of warm, anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. f. Filter the resulting white precipitate (aluminum salts) and wash thoroughly with THF. g. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,24-Tetracosanediol. h. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Experimental Protocol:

- Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Reagents:

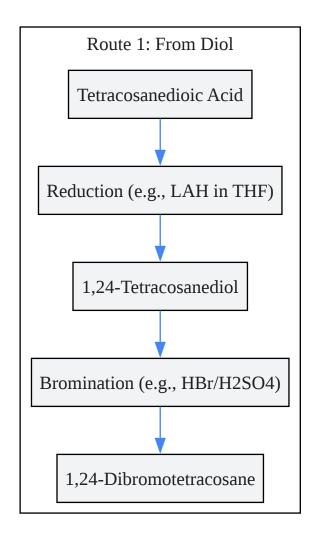






- 1,24-Tetracosanediol (1.0 eq)
- 48% Hydrobromic acid (HBr) (excess)
- Concentrated sulfuric acid (catalytic amount)
- Procedure: a. To the flask, add 1,24-Tetracosanediol and an excess of 48% HBr. b. Add a catalytic amount of concentrated sulfuric acid. c. Heat the mixture to reflux for 12-24 hours. The reaction should become a single phase as it proceeds. d. Monitor the reaction by TLC. e. After completion, cool the reaction mixture to room temperature. The product may solidify. f. Extract the product with a nonpolar organic solvent such as hexane or dichloromethane. g. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,24-Dibromotetracosane. i. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone).





Click to download full resolution via product page

Synthetic workflow for Route 1.

Route 2: Hunsdiecker Reaction of Tetracosanedioic Acid

This route involves the conversion of the dicarboxylic acid to its silver salt, followed by a bis-Hunsdiecker reaction.

Experimental Protocol:

- Setup: A round-bottom flask equipped with a magnetic stirrer.
- · Reagents:
 - Tetracosanedioic acid (1.0 eq)

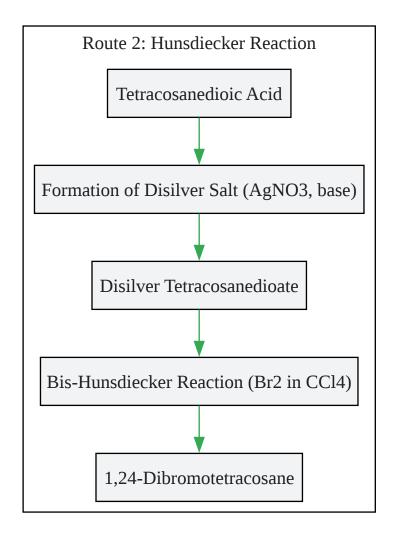






- Silver nitrate (2.0 eq)
- Sodium hydroxide or potassium hydroxide (2.0 eq)
- Bromine (2.2 eq)
- Carbon tetrachloride (CCl₄) or another suitable inert solvent
- Procedure: a. Formation of the disilver salt: i. Dissolve Tetracosanedioic acid in water containing a stoichiometric amount of NaOH or KOH to form the disodium or dipotassium salt. ii. In a separate flask, dissolve silver nitrate in water. iii. Add the silver nitrate solution to the dicarboxylate solution with stirring. The silver salt of the dicarboxylic acid will precipitate. iv. Filter the precipitate, wash with water, then with ethanol, and finally with ether. Dry the silver salt thoroughly in a vacuum oven. b. Hunsdiecker Reaction: i. Suspend the dry disilver salt in anhydrous CCl4 in a reaction flask protected from light. ii. Add a solution of bromine in CCl4 dropwise to the suspension with vigorous stirring. iii. After the addition is complete, gently reflux the mixture until the reaction is complete (indicated by the disappearance of the silver salt and the cessation of CO₂ evolution). iv. Monitor the reaction by TLC. v. Cool the reaction mixture and filter off the silver bromide precipitate. vi. Wash the organic filtrate with a dilute sodium thiosulfate solution to remove any excess bromine, then with water, and finally with brine. vii. Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure to yield crude 1,24-Dibromotetracosane. viii. Purify the crude product by recrystallization.





Click to download full resolution via product page

Synthetic workflow for Route 2.

Safety Considerations

- **1,24-Dibromotetracosane**: As a long-chain alkyl halide, it should be handled with care. Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Reagents: The synthetic protocols described involve hazardous reagents such as lithium aluminum hydride (pyrophoric and water-reactive), strong acids (corrosive), and bromine (toxic and corrosive). All manipulations should be performed in a well-ventilated fume hood by trained personnel. Consult the Safety Data Sheets (SDS) for all reagents before use.







Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature search and risk assessment. All experimental work should be conducted in a properly equipped laboratory under the supervision of a qualified chemist.

 To cite this document: BenchChem. [Technical Guide: 1,24-Dibromotetracosane for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15480153#commercial-availability-of-1-24-dibromotetracosane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com